

Application Note: Analysis of Disperse Blue 60 by High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: Disperse Blue 60

Cat. No.: B084379

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Introduction

Disperse Blue 60 is a synthetic anthraquinone dye used extensively in the textile industry for dyeing polyester and other synthetic fibers.[1] Its chemical formula is $C_{20}H_{17}N_3O_5$, with a molecular weight of 379.37 g/mol.[2][3] Given its industrial importance, a reliable analytical method for its quantification and purity assessment is crucial for quality control and to ensure product consistency. High-Performance Liquid Chromatography (HPLC) with UV-Vis or Photodiode Array (PDA) detection is a powerful technique for this purpose, offering high resolution and sensitivity for the analysis of dyes. This application note provides a detailed protocol for the analysis of **Disperse Blue 60** using a reverse-phase HPLC method.

Chemical Information:

- IUPAC Name: 4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone[3]
- CAS Number: 12217-80-0[2]
- Molecular Formula: $C_{20}H_{17}N_3O_5$
- Molecular Weight: 379.37 g/mol
- Synonyms: C.I. **Disperse Blue 60**, Disperse Blue BG 200%

Experimental Protocol

This protocol is based on established methods for the analysis of disperse dyes.

1. Instrumentation and Materials

- HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or PDA detector.
- C18 reverse-phase HPLC column (e.g., XBridge C18, 5 μ m, 2.1 x 150 mm).
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 μ m)
- Acetonitrile (HPLC grade)
- Ammonium acetate (analytical grade)
- Water (HPLC grade)
- Formic acid (for MS compatibility, if needed).
- **Disperse Blue 60** reference standard

2. Preparation of Solutions

- Mobile Phase A: Prepare a 10 mmol solution of ammonium acetate in water. Adjust the pH to 3.6 using a suitable acid if necessary.
- Mobile Phase B: Acetonitrile.
- Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
- Standard Stock Solution: Accurately weigh approximately 10 mg of **Disperse Blue 60** reference standard and dissolve it in 100 mL of the sample diluent to obtain a stock solution of 100 μ g/mL.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).

3. Sample Preparation

- Accurately weigh a sample containing **Disperse Blue 60** and dissolve it in a known volume of the sample diluent to obtain a theoretical concentration within the calibration range.
- Sonicate the sample solution for 10-15 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. HPLC Conditions

The following HPLC conditions are recommended for the analysis of **Disperse Blue 60**.

Parameter	Value
Column	XBridge C18, 5 µm, 2.1 x 150 mm
Mobile Phase A	10 mmol Ammonium acetate, pH 3.6
Mobile Phase B	Acetonitrile
Flow Rate	0.30 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	670 nm (λ _{max} of Disperse Blue 60)
Gradient Program	See Table 2

Table 2: Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	60	40
7.0	40	60
17.0	2	98
24.0	2	98
25.0	60	40
30.0	60	40

5. Data Analysis

- Identify the peak corresponding to **Disperse Blue 60** in the chromatograms based on the retention time of the reference standard.
- Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
- Determine the concentration of **Disperse Blue 60** in the sample solution by interpolating its peak area on the calibration curve.

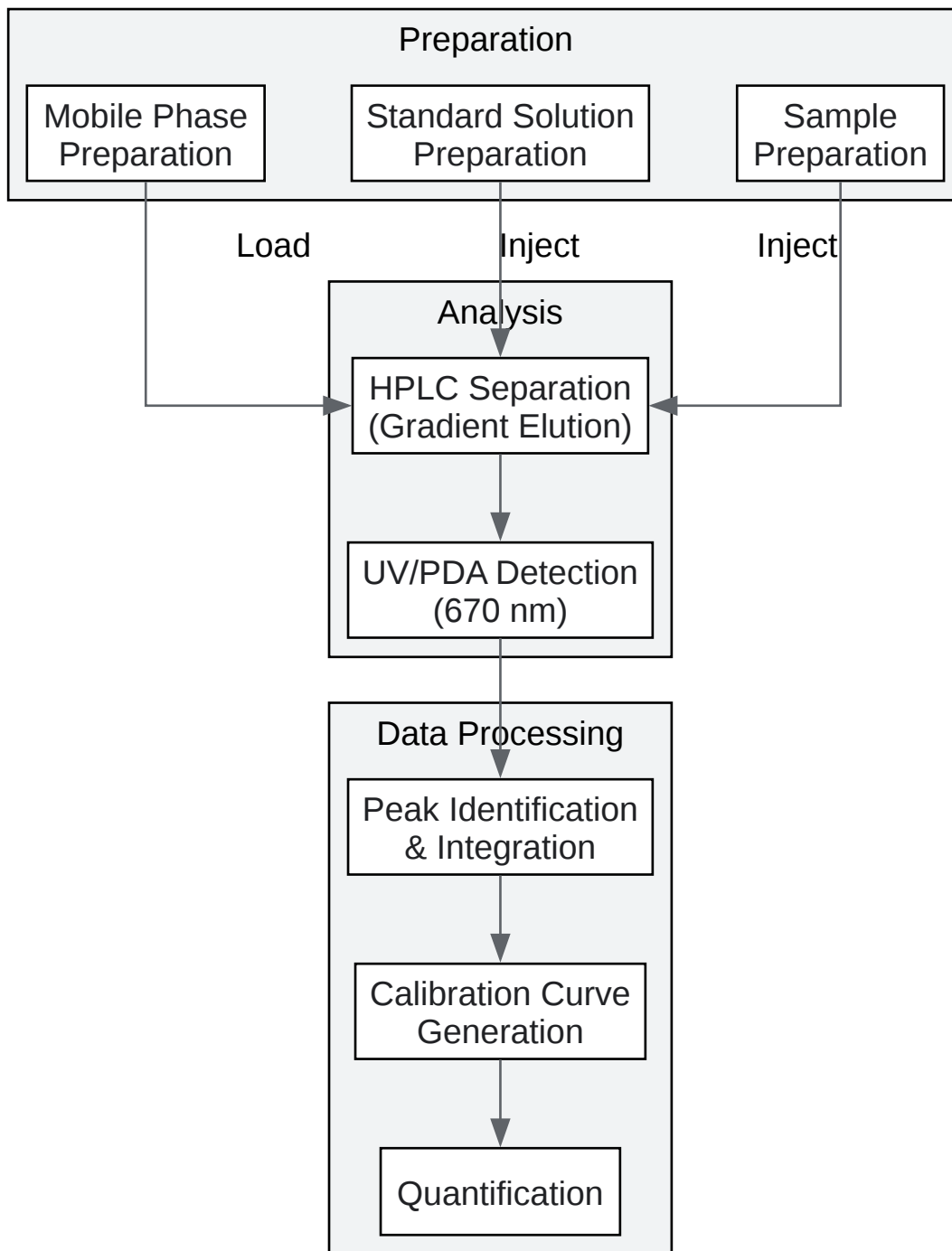
Quantitative Data Summary

The following table presents hypothetical quantitative data for a typical analysis of **Disperse Blue 60** using the described method.

Analyte	Retention Time (min)	Peak Area (arbitrary units)	Concentration (µg/mL)
Disperse Blue 60	12.5	1,250,000	25.0
Impurity 1	8.2	50,000	Not Quantified
Impurity 2	15.1	75,000	Not Quantified

Experimental Workflow

The logical flow for the HPLC analysis of **Disperse Blue 60** is depicted in the following diagram.



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Caption: Workflow for the HPLC analysis of **Disperse Blue 60**.

Conclusion

The described reverse-phase HPLC method provides a reliable and robust approach for the quantitative analysis of **Disperse Blue 60**. The method is suitable for quality control in manufacturing processes and for the assessment of dye purity in various applications. For enhanced impurity profiling and identification, coupling the HPLC system with a mass spectrometer (MS) is recommended.

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References

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